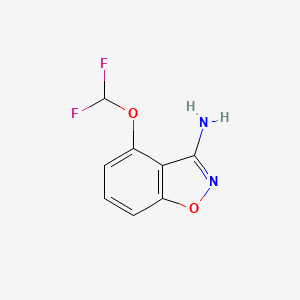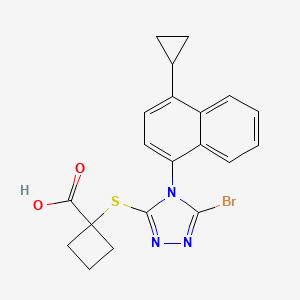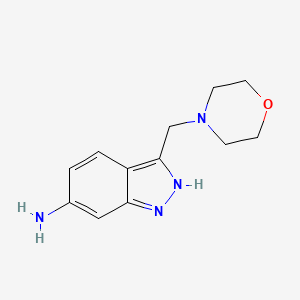
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyano group, a methoxyphenyl group, a methyl group, and a naphthyl group. The stereochemistry of the compound is denoted by the (S,S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzaldehyde with a suitable cyanide source, such as sodium cyanide, in the presence of a base like potassium carbonate. This reaction forms an intermediate compound.
Addition of Naphthyl Group: The intermediate is then subjected to a Friedel-Crafts acylation reaction with 1-naphthyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the naphthyl group.
Stereoselective Reduction: The resulting compound undergoes a stereoselective reduction using a chiral reducing agent, such as (S)-2-methyl-2-butanol, to obtain the desired (S,S) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(R,R)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)propanoic acid: The enantiomer of the compound with different stereochemistry.
2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)propanoic acid: The racemic mixture containing both (S,S) and (R,R) enantiomers.
2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)propanoic acid derivatives: Compounds with modifications to the cyano, methoxy, or naphthyl groups.
Uniqueness
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid is unique due to its specific (S,S) stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
特性
分子式 |
C22H19NO3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C22H19NO3/c1-22(14-23,21(24)25)20(18-11-5-6-13-19(18)26-2)17-12-7-9-15-8-3-4-10-16(15)17/h3-13,20H,1-2H3,(H,24,25)/t20-,22+/m0/s1 |
InChIキー |
OLFLGDVJYKREPU-RBBKRZOGSA-N |
異性体SMILES |
C[C@@](C#N)([C@H](C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)O |
正規SMILES |
CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B8441995.png)



![6-Chloro-4-(3-methoxy-phenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B8442035.png)
